molecular formula C16H30N2O2 B3059821 tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate CAS No. 1286274-21-2

tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate

Cat. No. B3059821
CAS RN: 1286274-21-2
M. Wt: 282.42
InChI Key: LITYUKFSSBJUID-UHFFFAOYSA-N
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Description

“tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate” is a synthetic compound that belongs to the family of piperidine derivatives. It is a white to yellow solid or semi-solid or lump or liquid .


Molecular Structure Analysis

The molecular formula of “tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate” is C16H30N2O2 . The InChI code is 1S/C11H22N2O2/c1-11(2,3)15-10(14)13(4)9-5-7-12-8-6-9/h9,12H,5-8H2,1-4H3 . This information can be used to generate a 3D structure of the molecule for further analysis.


Physical And Chemical Properties Analysis

The molecular weight of the compound is 282.42 . It has a predicted density of 1.015±0.06 g/cm3 and a predicted boiling point of 387.4±15.0 °C .

Scientific Research Applications

Synthesis and Biological Activity

A series of compounds, including those with structures related to tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate, have been synthesized and evaluated for various biological activities. For instance, the synthesis of 4'-substituted spiro[4H-3,1-benzoxazine-4,4'-piperidin]-2(1H)-ones involved the condensation of dilithiated (tert-butoxycarbonyl)aniline with (tert-butoxycarbonyl)piperidinone, demonstrating potential antihypertensive effects in spontaneously hypertensive rats (Clark et al., 1983). Similarly, aminoalkanolic derivatives of xanthone, prepared through amination of 2-[(2,3-epoxy)-propoxyl]-xanthone, showed promising anticonvulsant properties in animal models (Marona et al., 1998).

Pharmacological Potential

Research has also focused on the pharmacological potential of related compounds. N-alkylated arylsulfonamides of (aryloxy)ethyl piperidines were studied for their selectivity towards the 5-HT7 receptor, with some compounds showing potent antagonist activity and promising antidepressant-like and pro-cognitive properties in vivo (Canale et al., 2016). This suggests potential CNS disorder treatment applications.

Enzyme Induction and Detoxification

The induction of detoxifying enzymes by tert-butyl-4-hydroxyanisole (BHA), a compound structurally related to tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate, was studied, showing tissue-specific enzyme induction patterns in mice, which could have implications for cancer prevention strategies (De Long et al., 1985).

Environmental Toxicology

Studies on methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA), related to tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate, have provided insights into their environmental impact and toxicological effects. For example, the formation of DNA adducts by MTBE and TBA in mice has been demonstrated, highlighting potential mutagenic effects (Yuan et al., 2007).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of eye contact, rinsing cautiously with water for several minutes .

properties

IUPAC Name

tert-butyl N-[[1-(cyclobutylmethyl)piperidin-4-yl]methyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30N2O2/c1-16(2,3)20-15(19)17-11-13-7-9-18(10-8-13)12-14-5-4-6-14/h13-14H,4-12H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITYUKFSSBJUID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCN(CC1)CC2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601124815
Record name Carbamic acid, N-[[1-(cyclobutylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601124815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl [1-(cyclobutylmethyl)piperidin-4-yl]methylcarbamate

CAS RN

1286274-21-2
Record name Carbamic acid, N-[[1-(cyclobutylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1286274-21-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[[1-(cyclobutylmethyl)-4-piperidinyl]methyl]-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601124815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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